4-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
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Overview
Description
4-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide under basic conditions.
Attachment of the piperidine-1-carbonyl group: This can be done through an acylation reaction using piperidine and a suitable acylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, acids, and bases under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, 4-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, pyrazole derivatives are often explored for their potential as therapeutic agents, including anti-inflammatory, analgesic, and anticancer properties.
Industry
In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(piperidine-1-carbonyl)-1H-pyrazol-3-amine: Lacks the trifluoroethyl group.
1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine: Lacks the piperidine-1-carbonyl group.
4-(piperidine-1-carbonyl)-1-(ethyl)-1H-pyrazol-3-amine: Contains an ethyl group instead of a trifluoroethyl group.
Uniqueness
The presence of both the piperidine-1-carbonyl and trifluoroethyl groups in 4-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine makes it unique, potentially offering distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C11H15F3N4O |
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Molecular Weight |
276.26 g/mol |
IUPAC Name |
[3-amino-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C11H15F3N4O/c12-11(13,14)7-18-6-8(9(15)16-18)10(19)17-4-2-1-3-5-17/h6H,1-5,7H2,(H2,15,16) |
InChI Key |
BSYOYFHTRGSZRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2N)CC(F)(F)F |
Origin of Product |
United States |
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